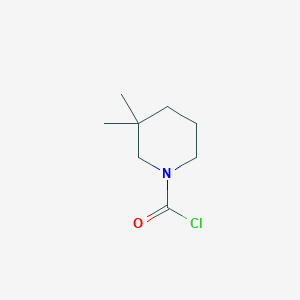

3,3-Dimethylpiperidine-1-carbonyl chloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3,3-Dimethylpiperidine-1-carbonyl chloride is a chemical compound with the CAS Number: 1383546-43-7 . It has a molecular weight of 175.66 . It is a liquid at room temperature .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . The storage temperature is -10 degrees Celsius .Applications De Recherche Scientifique

Catalysis and Hydrogen Production

Research has shown that certain complexes can act as catalysts for the photogeneration of hydrogen from water, utilizing photosensitizers and molecular cobalt catalysts in a system that maximizes hydrogen production at specific pH levels. Such studies are critical for advancing renewable energy technologies (Pingwu Du, K. Knowles, R. Eisenberg, 2008).

CO2 Reduction

Another significant area of application is in the electrocatalytic reduction of CO2 to formate, showcasing the potential of iron(III) chloride compounds in environmental remediation and the development of sustainable chemical processes (A. W. Nichols, Sayanti Chatterjee, M. Sabat, C. Machan, 2018).

Material Science

In material science, research on structural correlations in metal chloride complexes with lutidines and collidine can offer insights into the design and development of new materials with specific electronic and magnetic properties, which could be relevant for electronics, catalysis, and more (L. Pazderski, Tomasz Pawlak, J. Sitkowski, L. Kozerski, E. Szłyk, 2010).

Photoredox Catalysis

The merging of photoredox with nickel catalysis for the coupling of α-carboxyl sp3-carbons with aryl halides demonstrates innovative approaches to bond formation between saturated and unsaturated carbons, opening new pathways in organic synthesis (Zhiwei Zuo, Derek T Ahneman, L. Chu, J. Terrett, A. Doyle, D. MacMillan, 2014).

Chemical Synthesis

In chemical synthesis, studies on the reactivity of oxetan-3-tert-butylsulfinimine for the preparation of substituted 3-aminooxetanes highlight the versatility and utility of specific chemical reactions in developing pharmacologically relevant compounds (Philip J. Hamzik, Jason D. Brubaker, 2010).

Safety and Hazards

The safety information for 3,3-Dimethylpiperidine-1-carbonyl chloride includes several hazard statements: H314 (causes severe skin burns and eye damage) and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .

Orientations Futures

Piperidines, including 3,3-Dimethylpiperidine-1-carbonyl chloride, are significant in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Propriétés

IUPAC Name |

3,3-dimethylpiperidine-1-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO/c1-8(2)4-3-5-10(6-8)7(9)11/h3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTRWWFPNZXDSG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN(C1)C(=O)Cl)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.65 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-([2,2'-bifuran]-5-ylmethyl)-2-(3-methoxyphenyl)acetamide](/img/structure/B2747807.png)

![2-({2-[2-(butylamino)-2-oxoethyl]-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl}thio)-N-(3-methylphenyl)acetamide](/img/structure/B2747811.png)

![2-[1-(hydroxyimino)-3-oxo-2,3-dihydro-1H-isoindol-2-yl]acetamide](/img/structure/B2747814.png)

![2-(4-chlorophenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2747819.png)